
Dimethyl 8-methylquinoline-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 8-methylquinoline-2,4-dicarboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of two ester groups at positions 2 and 4 of the quinoline ring, along with a methyl group at position 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 8-methylquinoline-2,4-dicarboxylate can be achieved through a metal-free, one-pot protocol. This involves the reaction of aryl amines with dimethyl acetylenedicarboxylate in the presence of 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The reaction proceeds efficiently, forming one C–N and two C–C bonds, and offers high regioselectivity and good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure consistency, yield, and purity while minimizing waste and cost.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 8-methylquinoline-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols or other functional groups.
Substitution: The methyl group at position 8 can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 8-methylquinoline-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Medicine: The compound can be used in drug discovery and development, particularly for designing new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl 8-methylquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication and repair processes. The exact mechanism depends on the specific biological activity being targeted.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Known for its antitumor activity.
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Synthesized through condensation and cyclization reactions.
Uniqueness: Dimethyl 8-methylquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its synthesis is also notable for being metal-free and environmentally friendly .
Eigenschaften
Molekularformel |
C14H13NO4 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
dimethyl 8-methylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-8-5-4-6-9-10(13(16)18-2)7-11(14(17)19-3)15-12(8)9/h4-7H,1-3H3 |
InChI-Schlüssel |
BDWNGHJVMJFSJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


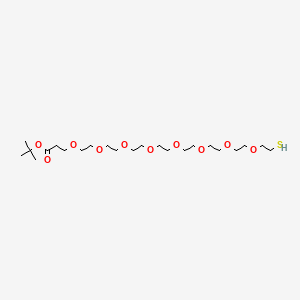
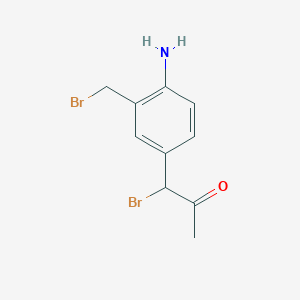

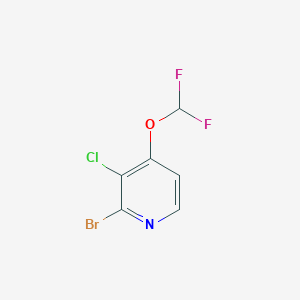

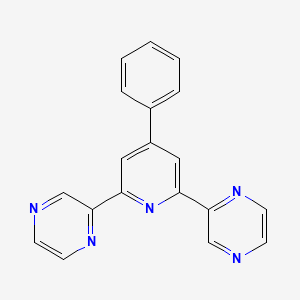
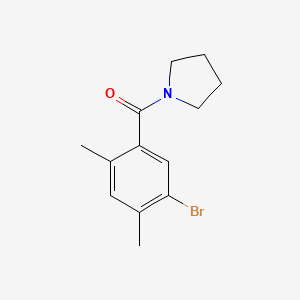
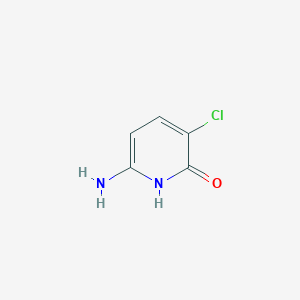
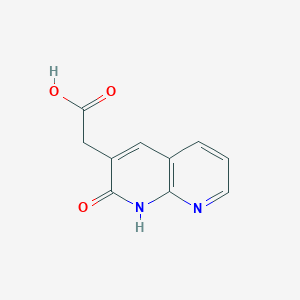
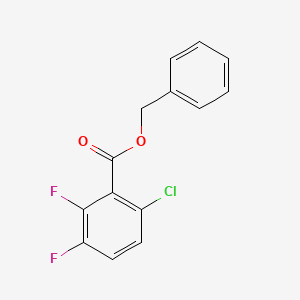
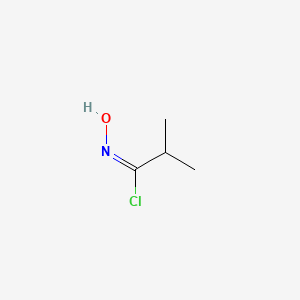
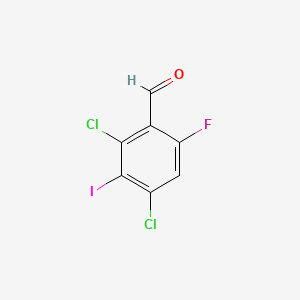

![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
